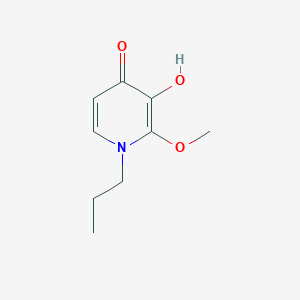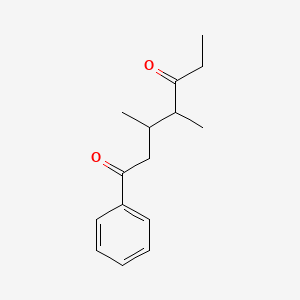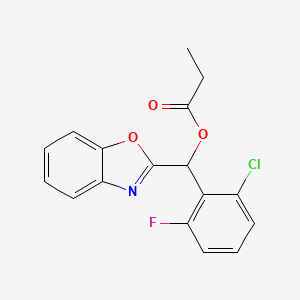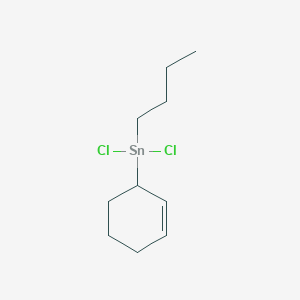![molecular formula C11H21NO3 B14316064 Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate CAS No. 106694-58-0](/img/structure/B14316064.png)
Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate typically involves the reaction of 3-(hydroxymethyl)piperidine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine derivative to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate can be compared with other similar compounds such as:
Ethyl 3-(piperidin-1-yl)propanoate: Lacks the hydroxymethyl group, which may affect its biological activity and interactions.
4-Piperidinemethanol: Contains a hydroxymethyl group but lacks the ester functionality, leading to different chemical properties and reactivity.
The presence of both the hydroxymethyl and ester groups in this compound makes it unique and potentially more versatile in its applications.
Eigenschaften
CAS-Nummer |
106694-58-0 |
|---|---|
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate |
InChI |
InChI=1S/C11H21NO3/c1-2-15-11(14)5-7-12-6-3-4-10(8-12)9-13/h10,13H,2-9H2,1H3 |
InChI-Schlüssel |
MSGBCIUVGMYVBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCN1CCCC(C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)



![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)
![4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14316028.png)



![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)
dimethylsilane](/img/structure/B14316059.png)

